N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the amide bond. The specific synthetic route may vary depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-benzamide
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-isoxazole-3-carboxamide
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-pyridine-3-carboxamide
Uniqueness: Compared to similar compounds, N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylisoxazole-3-carboxamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture contributes to its distinct properties and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and advancements in its synthesis and application will continue to expand its utility and impact.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-13-12-15(20-24-13)17(23)19-6-7-21-8-10-22(11-9-21)16-5-3-2-4-14(16)18/h2-5,12H,6-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGCGBABXGZKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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